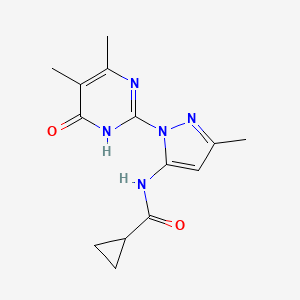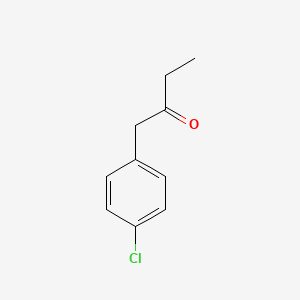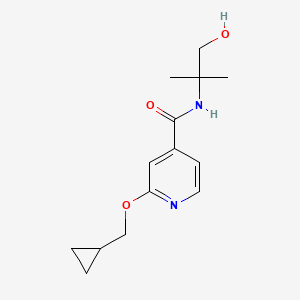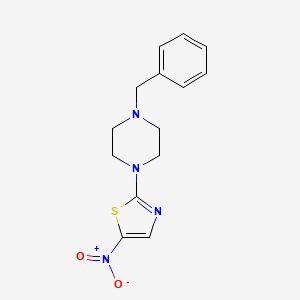![molecular formula C25H21ClN2O4S B2483572 {1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate CAS No. 318247-42-6](/img/structure/B2483572.png)
{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related N-phenylpyrazolyl aryl methanones, which share structural similarities with the compound , involves multi-step reactions starting from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. These compounds are characterized by their arylthio/sulfinyl/sulfonyl groups and exhibit favorable herbicidal and insecticidal activities, suggesting a broad utility of such molecules in various applications (Wang et al., 2015).
Molecular Structure Analysis
Molecular structural parameters and vibrational frequencies have been extensively studied using Density Functional Theory (DFT), providing detailed insights into the molecular structure and potential energy distribution. Such studies help in understanding the molecular electrostatic potential, predicting sites for electrophilic and nucleophilic attacks, and evaluating important non-linear properties like electric dipole moments and hyperpolarizability (Govindasamy & Gunasekaran, 2015).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives often lead to the formation of compounds with significant biological activities. For instance, the synthesis of dihydropyrazole and its utility in preparing 3,3-diarylacrylonitrile demonstrates the versatility of pyrazole derivatives in organic synthesis, highlighting their potential in developing new chemical entities with desired properties (Zhu et al., 2011).
Physical Properties Analysis
The crystal structure of related compounds, such as ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate, reveals significant insights into the physical properties of these molecules. The analysis of dihedral angles, torsion angles, and supramolecular arrays formed in the crystal structure helps in understanding the physical characteristics and stability of these compounds (Abdel‐Aziz et al., 2011).
Chemical Properties Analysis
Investigations into the chemical properties of pyrazole derivatives have shown their potential in various biological applications, including as COX-2 inhibitors, demonstrating the therapeutic potential of these compounds. The detailed study of their synthesis, molecular structure, and biological evaluations provides a comprehensive understanding of their chemical properties and potential applications (Penning et al., 1997).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A series of N-phenylpyrazolyl aryl methanones derivatives, including compounds similar to the one , have been synthesized and characterized. These compounds showed promising herbicidal and insecticidal activities (Wang et al., 2015).
Biological Activities
- In the realm of antimicrobial activity, some heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole demonstrated potential antibacterial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).
- Celecoxib derivatives, which include compounds structurally related to the one , showed anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).
Chemical Transformations and Synthesis
- Studies have been conducted on the synthesis of 3H-pyrazoles by reacting specific sulfones with diphenyldiazomethane, leading to products that undergo various chemical transformations (Vasin et al., 2015).
Crystallographic Studies
- The crystal structure of a compound structurally related to "{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate" has been reported, providing insights into the molecular arrangement and potential interactions (Abdel‐Aziz et al., 2011).
Potential Pharmacological Applications
- Compounds such as 1,5-diarylpyrazole derivatives, which include the chemical structure , have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), offering insights into their potential therapeutic applications (Penning et al., 1997).
Eigenschaften
IUPAC Name |
[1-methyl-5-(4-methylphenyl)sulfonyl-3-phenylpyrazol-4-yl]methyl 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4S/c1-17-8-14-21(15-9-17)33(30,31)24-22(16-32-25(29)19-10-12-20(26)13-11-19)23(27-28(24)2)18-6-4-3-5-7-18/h3-15H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSPXAYQWOLEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=NN2C)C3=CC=CC=C3)COC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2483495.png)
![[1,4'-Bipiperidine]-2,6-dione hydrochloride](/img/structure/B2483496.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide](/img/structure/B2483499.png)
![N-[(2-chlorophenyl)methyl]-2-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]acetamide](/img/no-structure.png)

![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2483506.png)
![8-bromo-7-{2-[(5-chloro-2-methoxyphenyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2483507.png)
![7-(3,4-dimethoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2483508.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2483509.png)
